
Chloro(2-phenyl-2-sulfanylethyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(2-phenyl-2-sulfanylethyl)mercury is an organomercury compound with the chemical formula C8H9ClHgS. This compound is known for its unique structure, which includes a mercury atom bonded to a chloro group, a phenyl group, and a sulfanylethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-phenyl-2-sulfanylethyl)mercury typically involves the reaction of phenylacetylene with mercuric chloride in the presence of a sulfur-containing reagent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the mercury compounds safely. The production process is carefully monitored to maintain the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(2-phenyl-2-sulfanylethyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the compound into simpler mercury compounds.
Substitution: The chloro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce mercuric oxide, while substitution reactions can yield various organomercury compounds with different functional groups.
Applications De Recherche Scientifique
Chloro(2-phenyl-2-sulfanylethyl)mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a tool in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Chloro(2-phenyl-2-sulfanylethyl)mercury involves its interaction with various molecular targets. The mercury atom can form bonds with sulfur-containing groups in proteins and enzymes, affecting their function. This interaction can lead to changes in cellular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Chloro(2-phenyl-2-sulfanylethyl)mercury include other organomercury compounds such as:
- Methylmercury
- Ethylmercury
- Phenylmercury
Uniqueness
This compound is unique due to its specific structure, which combines a phenyl group, a sulfanylethyl group, and a chloro group bonded to mercury. This unique combination of functional groups gives it distinct chemical properties and reactivity compared to other organomercury compounds.
Propriétés
Numéro CAS |
91786-09-3 |
|---|---|
Formule moléculaire |
C8H9ClHgS |
Poids moléculaire |
373.27 g/mol |
Nom IUPAC |
chloro-(2-phenyl-2-sulfanylethyl)mercury |
InChI |
InChI=1S/C8H9S.ClH.Hg/c1-7(9)8-5-3-2-4-6-8;;/h2-7,9H,1H2;1H;/q;;+1/p-1 |
Clé InChI |
BTYRMUBXRURVSN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(C[Hg]Cl)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


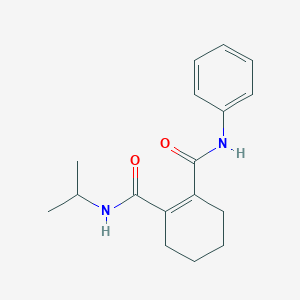
![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline](/img/structure/B14357901.png)
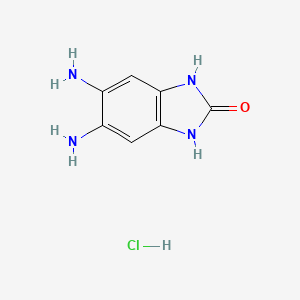

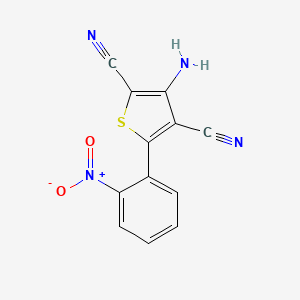
![[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)](/img/structure/B14357918.png)
![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)
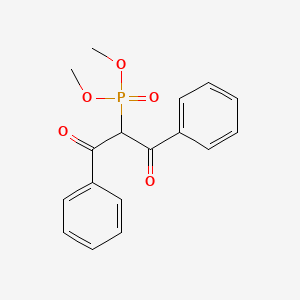
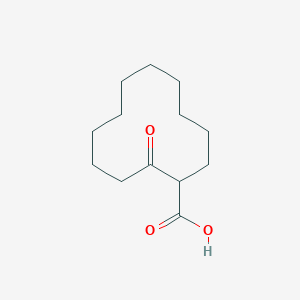
![[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde](/img/structure/B14357938.png)
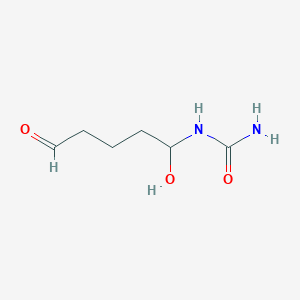
![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)

![1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14357958.png)
